molecular formula C13H15N5O4 B3718463 4-hydroxy-3,5-dimethoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

4-hydroxy-3,5-dimethoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

Cat. No. B3718463
M. Wt: 305.29 g/mol
InChI Key: PDOHPXFQSLXGKB-MKMNVTDBSA-N
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Description

Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) is a nonautooxidizable laccase-specific compound . It has the molecular formula C9H10O4 and a molecular weight of 182.1733 . It’s also known by other names such as Gallaldehyde 3,5-dimethyl ether, Syringic aldehyde, Syringylaldehyde, and 3,5-Dimethoxy-4-hydroxybenzaldehyde .


Molecular Structure Analysis

The molecular structure of Syringaldehyde is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

Syringaldehyde acts as a substrate for laccase and peroxidase in the presence of hydrogen peroxide (H2O2). It also acts as an electron donor in the prostaglandin H synthase (PGHS) reaction .


Physical And Chemical Properties Analysis

Syringaldehyde has a molecular weight of 182.1733 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Polymer Chemistry and Catalysis

4-Hydroxy-3,5-dimethoxybenzaldehyde has been employed as a reagent in phase transfer catalyzed polymerization reactions. Specifically, it plays a role in the synthesis of polymers from 4-hydroxy-3,5-dimethylbenzyl alcohol . Additionally, it serves as a starting material for the synthesis of 2,4,6-trimethylphenol.

Antibacterial Activity

Researchers have investigated the bactericidal activity of benzaldehydes against several bacterial strains. In particular, 2,6-dimethoxy-4-hydroxybenzaldehyde (a derivative of our compound) has been tested against pathogens such as Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica . This suggests potential applications in antimicrobial formulations.

Natural Product Synthesis

The synthesis of syringaldehyde derivatives contributes to the preparation of natural products. Researchers have utilized it as a building block for creating more complex molecules, including lignans and other bioactive compounds.

properties

IUPAC Name

5-[(2E)-2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O4/c1-7-12(15-13(20)18-16-7)17-14-6-8-4-9(21-2)11(19)10(5-8)22-3/h4-6,19H,1-3H3,(H2,15,17,18,20)/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOHPXFQSLXGKB-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N=C1NN=CC2=CC(=C(C(=C2)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=O)N=C1N/N=C/C2=CC(=C(C(=C2)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydroxy-3,5-dimethoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone
Reactant of Route 2
Reactant of Route 2
4-hydroxy-3,5-dimethoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone
Reactant of Route 3
Reactant of Route 3
4-hydroxy-3,5-dimethoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone
Reactant of Route 4
4-hydroxy-3,5-dimethoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone
Reactant of Route 5
4-hydroxy-3,5-dimethoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone
Reactant of Route 6
4-hydroxy-3,5-dimethoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

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